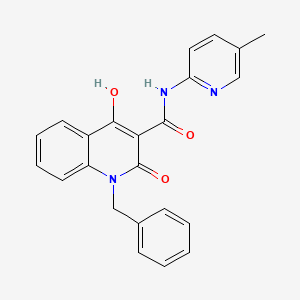![molecular formula C16H19N5O2 B11209269 2,2'-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B11209269.png)
2,2'-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL is a complex organic compound that features a pyrazolopyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL typically involves the construction of the pyrazolopyrimidine core followed by functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused nitrogen-containing heterocyclic ring system and are known for their kinase inhibitory properties.
Uniqueness
2-[(2-HYDROXYETHYL)[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO]ETHAN-1-OL is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable compound for targeted drug design and development.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H19N5O2/c1-12-2-4-13(5-3-12)21-16-14(10-19-21)15(17-11-18-16)20(6-8-22)7-9-23/h2-5,10-11,22-23H,6-9H2,1H3 |
InChI Key |
XJEKKNAYXLAYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11209194.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11209199.png)
![N-(3-Chloro-4-methoxyphenyl)-2-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazine-1-carbothioamide](/img/structure/B11209203.png)


![N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209222.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B11209229.png)
![7-(3-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209237.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209248.png)
![5,7-diphenyl-N-[3-(propan-2-yloxy)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209252.png)
![Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11209264.png)

![3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209288.png)
